4-Amino-4'-methoxydiphenylamine

Description

BenchChem offers high-quality 4-Amino-4'-methoxydiphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-methoxydiphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

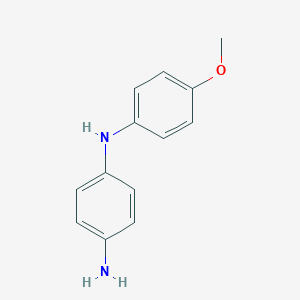

Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLUJIWKMSZIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059236 | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-64-4 | |

| Record name | N1-(4-Methoxyphenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Methoxyphenyl)-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenyl)-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X817863RG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-4'-methoxydiphenylamine CAS number 101-64-4 properties

An In-depth Technical Guide to 4-Amino-4'-methoxydiphenylamine (CAS 101-64-4)

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4'-methoxydiphenylamine (CAS No. 101-64-4), an aromatic amine with significant applications in analytical chemistry and as a chemical intermediate. This document consolidates its chemical and physical properties, spectral characteristics, and safety information. Detailed experimental protocols for its synthesis, purification, and analysis are presented, tailored for researchers, scientists, and professionals in drug development. The guide also visualizes key processes, including its mechanism as a redox indicator and a general synthesis workflow, to facilitate a deeper understanding of its practical applications.

Introduction

4-Amino-4'-methoxydiphenylamine, also known by synonyms such as N-(4-methoxyphenyl)benzene-1,4-diamine and Variamine Blue B Base, is an organic compound with the molecular formula C13H14N2O.[1][2] Its discovery and initial application can be traced back to the 1950s when Hungarian chemist László Erdey identified it as a novel redox indicator, which he named Variamine Blue.[3] The compound is colorless in its reduced state and transforms into a vibrant blue-violet species upon oxidation, making it highly valuable for redox titrations.[3]

Beyond its role in analytical chemistry, the molecular structure of 4-Amino-4'-methoxydiphenylamine, featuring an amino group and a methoxy group on linked phenyl rings, makes it a versatile precursor in organic synthesis.[3] Its derivatives are utilized in the production of dyes, polymers, and as antidegradants and antiozonants in the rubber industry.[3] This guide serves as a technical resource, providing detailed data and methodologies relevant to its scientific and industrial applications.

Chemical and Physical Properties

The fundamental properties of 4-Amino-4'-methoxydiphenylamine are summarized below. The data has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-methoxyphenyl)benzene-1,4-diamine | [1] |

| Synonyms | Variamine Blue B Base, C.I. 37255, N-(p-Methoxyphenyl)-p-phenylenediamine | [2][4] |

| CAS Number | 101-64-4 | [1][2][5] |

| Molecular Formula | C13H14N2O | [1][2][5] |

| Molecular Weight | 214.26 - 214.27 g/mol | [1][2][5] |

| Appearance | Gray to dark blue to black powder/crystals | [2] |

| Melting Point | 101°C | [2][4] |

| Boiling Point | 210°C at 4 mmHg | [2][4] |

| Density | ~1.178 g/cm³ | [4] |

| Vapor Pressure | 3.01E-06 mmHg at 25°C | [1][4] |

| Flash Point | 188.9°C | [4] |

| Refractive Index | 1.653 (estimate) | [1][4] |

| LogP | 1.24 - 3.67 | [1][4] |

| Hydrogen Bond Donors | 2 | [1][4] |

| Hydrogen Bond Acceptors | 3 | [1][4] |

| Rotatable Bonds | 3 | [1][4] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Amino-4'-methoxydiphenylamine. While actual spectra should be run for confirmation, the table below outlines the expected characteristic signals based on the molecule's functional groups.

| Technique | Expected Features | Interpretation |

| FTIR (cm⁻¹) | 3400-3200 | N-H stretching (primary amine) |

| 3100-3000 | C-H stretching (aromatic) | |

| 3000-2850 | C-H stretching (aliphatic, -OCH₃) | |

| 1620-1580 | N-H bending and C=C stretching (aromatic) | |

| 1250-1200 | C-O stretching (aryl ether) | |

| 1340-1250 | C-N stretching (aromatic amine) | |

| ¹H NMR (ppm) | ~7.0-6.5 | Aromatic protons (multiplets) |

| ~3.7 | Singlet, 3H (-OCH₃) | |

| ~3.6 | Broad singlet, 2H (-NH₂) | |

| ~5.5 | Broad singlet, 1H (secondary amine, -NH-) | |

| ¹³C NMR (ppm) | 150-160 | C-O (aromatic) |

| 140-150 | C-N (aromatic) | |

| 114-125 | Aromatic carbons | |

| ~55 | -OCH₃ | |

| Mass Spec (EI-MS) | m/z 214 | [M]⁺ Molecular ion peak |

| Fragmentation pattern corresponding to loss of CH₃, OCH₃, and amine functionalities. |

Safety and Handling

4-Amino-4'-methoxydiphenylamine is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS Classification | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from references[2] and[6].

Key Applications and Mechanisms

Redox Indicator

The primary application of 4-Amino-4'-methoxydiphenylamine is as a redox indicator known as Variamine Blue.[3] In its reduced form, the molecule is colorless. Upon oxidation, it is converted to a resonance-stabilized quinone-imine structure, which is intensely colored blue-violet. This distinct and reversible color change provides a clear endpoint in various redox titrations, such as in the determination of iron (II) or vanadium.[3]

Caption: Mechanism of Variamine Blue as a redox indicator.

Chemical Synthesis Intermediate

The amine functionalities of 4-Amino-4'-methoxydiphenylamine make it a valuable building block in organic synthesis. The primary amino group is particularly reactive and can be used to create Schiff bases, amides, and other derivatives.[3] These derivatives have been investigated for applications as non-carcinogenic dye intermediates and for their potential photophysical properties in fluorescent sensors.[3][7] The overall diphenylamine structure is also a key motif in antioxidants used in the rubber industry.[3]

Experimental Protocols

Protocol for Synthesis: Ullmann Condensation

The Ullmann condensation is a classic and effective method for forming diarylamines.[3] The following is a representative protocol for the synthesis of 4-Amino-4'-methoxydiphenylamine.

Materials:

-

4-Iodoaniline (or 4-bromoaniline)

-

p-Anisidine (4-methoxyaniline)

-

Copper(I) iodide (CuI) catalyst

-

Potassium carbonate (K₂CO₃) as base

-

N,N-Dimethylformamide (DMF) as solvent

-

Toluene

Procedure:

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodoaniline (1.0 eq), p-anisidine (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or toluene (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: Experimental workflow for Ullmann condensation synthesis.

Protocol for Purification: Recrystallization

Purification of the crude product is essential to obtain high-purity 4-Amino-4'-methoxydiphenylamine.

Materials:

-

Crude 4-Amino-4'-methoxydiphenylamine

-

Ligroin or a mixture of benzene/petroleum ether[2]

-

Ethanol

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent system, such as ligroin or a benzene/petroleum ether mixture.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The expected melting point of the pure product is 101°C.[2][4]

Protocol for Analysis: HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity and quantifying the concentration of aromatic compounds.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of a standard solution; likely in the 254-300 nm range.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity 4-Amino-4'-methoxydiphenylamine in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample and record the peak area.

-

Quantification: Determine the concentration of the sample by interpolating its peak area on the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to all peaks in the chromatogram.

Conclusion

4-Amino-4'-methoxydiphenylamine is a compound of significant historical and practical importance. Its utility as the redox indicator Variamine Blue is well-established in analytical chemistry. Furthermore, its chemical structure provides a versatile platform for the synthesis of a wide range of organic materials, including dyes and industrial antioxidants. The protocols and data compiled in this guide offer a foundational resource for researchers engaged in the study and application of this compound, providing the necessary information for its synthesis, characterization, and safe handling. Further research may continue to explore novel derivatives and applications, particularly in materials science and medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. Variamine Blue B Base | 101-64-4 [chemicalbook.com]

- 3. 4-Amino-4'-methoxydiphenylamine | 101-64-4 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)benzene-1,4-diamine, a substituted aromatic diamine, is a compound of interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers, scientists, and professionals involved in drug development and other scientific pursuits. The information is presented in a structured format, including tabulated data for easy comparison, detailed experimental protocols for key property measurements, and visualizations to illustrate underlying mechanisms and workflows.

Core Physicochemical Properties

The physicochemical properties of N-(4-Methoxyphenyl)benzene-1,4-diamine and its common salt forms are crucial for understanding its behavior in different environments, which is fundamental for its application in research and development.

Data Presentation

The following tables summarize the available quantitative data for N-(4-Methoxyphenyl)benzene-1,4-diamine (free base) and its hydrochloride and sulfate salts. It is important to note that some of the data for the free base are predicted values and should be confirmed experimentally.

Table 1: Physicochemical Properties of N-(4-Methoxyphenyl)benzene-1,4-diamine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.27 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility (predicted) | 15.1 mg/L | |

| logP (predicted) | 2.5 | [2] |

| pKa (predicted) | Not available |

Table 2: Physicochemical Properties of N-(4-Methoxyphenyl)benzene-1,4-diamine Hydrochloride (Variamine Blue B)

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClN₂O | [3][4] |

| Molecular Weight | 250.72 g/mol | [3][5] |

| Melting Point | 249-255 °C | [3] |

| Boiling Point | 388.7 °C at 760 mmHg | [3] |

| Water Solubility | Soluble in water | [3] |

Table 3: Physicochemical Properties of N-(4-Methoxyphenyl)benzene-1,4-diamine Sulfate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₅S | [6][7] |

| Molecular Weight | 312.35 g/mol | [6][7] |

Biological and Chemical Activity

N-(4-Methoxyphenyl)benzene-1,4-diamine, particularly in its hydrochloride salt form known as Variamine Blue B, is recognized for its utility as a redox indicator. This property is attributed to its ability to undergo a distinct color change upon oxidation. In its reduced form, the compound is colorless, while oxidation leads to the formation of a blue-violet species. This transformation involves the loss of electrons and is a reversible process.

There is also evidence to suggest that N-(4-Methoxyphenyl)benzene-1,4-diamine hydrochloride may induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and application.

Protocol:

-

Solvent Selection: A range of solvents (e.g., water, buffers of different pH, organic solvents) are chosen for the analysis.

-

Sample Preparation: A known excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for understanding the ionization state of a compound at different pH values.

Protocol (Potentiometric Titration):

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to N-(4-Methoxyphenyl)benzene-1,4-diamine.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - N1-(3-methoxyphenyl)benzene-1,4-diamine (C13H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride [chembk.com]

- 4. 1-N-(4-Methoxyphenyl)benzene-1,4-diamine hydrochlor… [cymitquimica.com]

- 5. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | C13H15ClN2O | CID 77108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | C13H16N2O5S | CID 165084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to 4-Amino-4'-methoxydiphenylamine: From Molecular Structure to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-methoxydiphenylamine, a substituted diarylamine, is a compound of significant interest in various scientific domains. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications, with a particular focus on its utility for researchers and professionals in drug development. While its primary established role is in analytical chemistry, the broader class of diphenylamine derivatives exhibits diverse biological activities, suggesting potential avenues for future research and development.

Molecular Structure and Properties

4-Amino-4'-methoxydiphenylamine is an aromatic amine characterized by two phenyl rings linked via a secondary amine. One phenyl ring is substituted with an amino group (-NH₂) at the 4-position, while the other bears a methoxy group (-OCH₃) at the 4'-position.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | N¹-(4-methoxyphenyl)benzene-1,4-diamine | |

| CAS Number | 101-64-4 | [1] |

| Appearance | Off-white to pale purple crystalline powder |

Experimental Protocols

Synthesis of 4-Amino-4'-methoxydiphenylamine

A common synthetic route to 4-Amino-4'-methoxydiphenylamine involves the coupling of p-anisidine with p-phenylenediamine derivatives. The following is a representative experimental protocol:

Materials:

-

p-Anisidine

-

p-Phenylenediamine

-

Appropriate solvent (e.g., Toluene)

-

Catalyst (e.g., Palladium-based catalyst)

-

Base (e.g., Sodium tert-butoxide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel purged with an inert gas, dissolve p-anisidine and p-phenylenediamine in the chosen solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to reflux under an inert atmosphere for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-4'-methoxydiphenylamine.

Preparation and Use as a Redox Indicator (Variamine Blue B)

4-Amino-4'-methoxydiphenylamine, often referred to as Variamine Blue B in its salt form, is a well-established redox indicator.[2] The indicator solution is typically a 1% (w/v) solution of the base in water.[1]

Protocol for Titration (General):

-

Prepare a 1% (w/v) aqueous solution of 4-Amino-4'-methoxydiphenylamine.

-

Add a few drops of the indicator solution to the analyte solution to be titrated.

-

The solution should remain colorless in the reduced state.

-

Titrate with a suitable oxidizing agent.

-

The endpoint of the titration is indicated by a sharp color change from colorless to a stable violet-blue color, which corresponds to the oxidation of the indicator.

Visualizations

Synthesis Workflow

References

Spectral Data and Experimental Protocols for 4-Amino-4'-methoxydiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and UV-Vis) for 4-Amino-4'-methoxydiphenylamine, a compound of interest in various chemical and analytical applications. This document details experimental protocols for acquiring such data and presents the information in a structured format for ease of reference and comparison.

Quantitative Spectral Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 4-Amino-4'-methoxydiphenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-4'-methoxydiphenylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 4H | Aromatic C-H |

| ~6.7 - 6.9 | m | 4H | Aromatic C-H |

| ~5.5 | br s | 1H | N-H (amine) |

| ~3.8 | s | 3H | O-CH₃ |

| ~3.6 | br s | 2H | NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-4'-methoxydiphenylamine

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-OCH₃ |

| ~145 | C-NH₂ |

| ~140 | Quaternary Aromatic C |

| ~135 | Quaternary Aromatic C |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~55 | O-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-4'-methoxydiphenylamine hydrochloride has been recorded, and the key absorption bands are summarized below. The free base is expected to show similar characteristic peaks.

Table 3: Key IR Absorption Bands for 4-Amino-4'-methoxydiphenylamine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and NH₂) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1600 | Strong | N-H bending (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1240 | Strong | Aryl-O stretching (asymmetric) |

| 1180 | Medium | C-N stretching |

| 1030 | Medium | Aryl-O stretching (symmetric) |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Sample preparation: Nujol mull.

Ultraviolet-Visible (UV-Vis) Spectroscopy

4-Amino-4'-methoxydiphenylamine, also known as Variamine Blue, is a redox indicator. Its UV-Vis spectrum is highly dependent on its oxidation state.

Table 4: UV-Vis Absorption Data for 4-Amino-4'-methoxydiphenylamine

| State | Solvent | λmax (nm) | Molar Absorptivity (ε) | Appearance |

| Reduced Form | Methanol | ~280, ~320 | Not reported | Colorless |

| Oxidized Form | Aqueous Acid | 556 | Not reported | Violet |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-4'-methoxydiphenylamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Nujol Mull):

-

Grind a small amount (1-2 mg) of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste.

-

Spread a thin film of the mull between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Acquire a background spectrum of the clean KBr/NaCl plates to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound in its reduced and oxidized states.

Methodology:

-

Sample Preparation (Reduced Form):

-

Prepare a stock solution of 4-Amino-4'-methoxydiphenylamine in methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with methanol to obtain a final concentration in the range of 1-10 µg/mL.

-

-

Sample Preparation (Oxidized Form):

-

Prepare an aqueous acidic solution (e.g., 0.1 M HCl).

-

Add a small amount of an oxidizing agent (e.g., a dilute solution of potassium dichromate or hydrogen peroxide) to a dilute aqueous solution of 4-Amino-4'-methoxydiphenylamine to generate the violet oxidized species.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan the absorbance of the sample solution from 200 to 800 nm.

-

Use the respective solvent (methanol or acidic water) as the blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the reduced and oxidized forms.

Visualization of Workflows and Mechanisms

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Redox Indicator Mechanism of 4-Amino-4'-methoxydiphenylamine (Variamine Blue)

4-Amino-4'-methoxydiphenylamine is not known to be directly involved in specific biological signaling pathways relevant to drug development. However, its function as a redox indicator, "Variamine Blue," is a well-documented chemical signaling process based on its oxidation state, which results in a distinct color change.

historical context and discovery of Variamine Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variamine Blue, chemically known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a versatile organic compound with significant applications in analytical chemistry. First introduced as a redox indicator by Hungarian chemist László Erdey, it has since been utilized in a range of analytical techniques, including redox titrations and spectrophotometry. This in-depth guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, and detailed experimental protocols for its principal applications. Quantitative data are presented in structured tables for clarity, and key mechanisms and workflows are illustrated using diagrams generated with Graphviz.

Historical Context and Discovery

Physicochemical Properties

Variamine Blue is the hydrochloride salt of 4-amino-4'-methoxydiphenylamine. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride |

| Synonyms | 4-Amino-4'-methoxydiphenylamine hydrochloride, Variamine Blue B HCl |

| CAS Number | 3566-44-7[1][2] |

| Molecular Formula | C₁₃H₁₄N₂O · HCl[1][2] |

| Molecular Weight | 250.73 g/mol [1][2] |

| Appearance | Blue to dark blue crystalline powder[2] |

Mechanism of Action as a Redox Indicator

The utility of Variamine Blue as a redox indicator is based on its reversible oxidation-reduction behavior. In its reduced form, the compound is colorless. Upon oxidation, it is converted to a blue-violet colored species.[1] This color change is sharp and reversible, making it an excellent visual indicator for the endpoint of redox titrations.

The underlying chemical transformation involves the loss of electrons from the diamine structure, leading to the formation of a conjugated system that absorbs light in the visible region of the electromagnetic spectrum. The oxidized form exhibits a maximum absorbance (λmax) at approximately 556 nm.[1]

Caption: Redox mechanism of Variamine Blue indicator.

Quantitative Data

The following tables summarize the key quantitative data for Variamine Blue in its analytical applications.

Redox Properties

| Parameter | Value | Conditions |

| Transition Potential | ~ +0.575 V | at pH 2 |

| Transition Potential | ~ +0.4 V | at pH 2.1 (for 3.5 x 10⁻⁵ M indicator conc.) |

| Color Change | Colorless to Blue-Violet | Oxidized form |

Spectrophotometric Properties

| Analyte | Molar Absorptivity (ε) | Wavelength (λmax) |

| Vanadium(V) Complex | 1.65 × 10⁴ L mol⁻¹ cm⁻¹ | 570 nm |

| Chromium(VI) (via liberated iodine) | Not specified | 556 nm |

| Cephalosporins (via liberated iodine) | Not specified | 556 nm |

Experimental Protocols

Preparation of Variamine Blue Indicator Solutions

5.1.1. 0.05% (w/v) Solution for Spectrophotometry

-

Weigh 0.05 g of Variamine Blue B hydrochloride.

-

Dissolve the solid in 25 mL of absolute ethanol.

-

Dilute the solution to a final volume of 100 mL with distilled water.

-

Store the solution in a dark bottle, as it can be sensitive to light.

5.1.2. 1% (w/v) Solution for Complexometric Titrations

-

Weigh 1.0 g of Variamine Blue B hydrochloride.

-

Dissolve the solid in 100 mL of distilled water.

Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

This method is based on the oxidation of iodide by Cr(VI) to iodine, which then oxidizes Variamine Blue to its colored form.

-

To a suitable aliquot of the sample solution containing Cr(VI), add 1 mL of 2 M sulfuric acid and 1 mL of 2% potassium iodide solution.

-

Allow the reaction to proceed for a few minutes until the appearance of a yellow color, indicating the liberation of iodine.

-

Add 0.5 mL of 0.05% Variamine Blue solution.

-

Add 2 mL of 2 M sodium acetate solution to adjust the pH.

-

Dilute the solution to a known volume with distilled water.

-

Measure the absorbance at 556 nm against a reagent blank.

Caption: Workflow for Cr(VI) determination.

Complexometric Titration of Iron(III) with EDTA

Variamine Blue serves as an indicator for the direct complexometric titration of Fe(III) with EDTA at a pH of 2-3.

-

Pipette a known volume of the Fe(III) solution into a conical flask.

-

Adjust the pH of the solution to 2-3 using a suitable buffer or acid.

-

Add a few drops of 1% Variamine Blue indicator solution. The solution should turn blue-violet due to the oxidation of the indicator by Fe(III).

-

Titrate the solution with a standardized EDTA solution.

-

The endpoint is reached when the color of the solution changes from blue-violet to colorless or a very pale yellow (the color of the Fe(III)-EDTA complex).

Caption: Workflow for Fe(III) titration with EDTA.

Synthesis

Variamine Blue B is the hydrochloride salt of 4-amino-4'-methoxydiphenylamine. The synthesis of the parent amine can be achieved through several routes. One common industrial method involves the metal-catalyzed reaction of aniline with 4-nitrochlorobenzene, followed by hydrogenation of the resulting 4-nitrodiphenylamine.

Laboratory Preparation of Variamine Blue B Hydrochloride:

A detailed, validated laboratory-scale synthesis protocol was not found in the searched literature. However, a general procedure would involve the dissolution of 4-amino-4'-methoxydiphenylamine in a suitable solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid would then be collected by filtration, washed, and dried.

Conclusion

Variamine Blue remains a valuable reagent in the field of analytical chemistry, decades after its introduction. Its reliability as a redox indicator and its utility as a chromogenic reagent in spectrophotometry have been well-established for the determination of a variety of analytes. This guide has provided a detailed overview of its historical background, fundamental properties, and practical applications, equipping researchers, scientists, and drug development professionals with the necessary information for its effective utilization in the laboratory.

References

The Fundamental Chemical Reactivity of 4-Amino-4'-methoxydiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-methoxydiphenylamine, also known by its trade name Variamine Blue, is a versatile aromatic amine with significant applications in analytical chemistry. Its rich chemical reactivity, primarily centered around its facile oxidation, makes it a subject of interest. This technical guide provides an in-depth exploration of the fundamental chemical properties of 4-Amino-4'-methoxydiphenylamine, including its synthesis, core reactivity, and spectroscopic characterization. Detailed experimental protocols and structured data are presented to facilitate its application in research and development.

Introduction

4-Amino-4'-methoxydiphenylamine (C₁₃H₁₄N₂O) is a diarylamine derivative featuring both an amino and a methoxy functional group. These substituents significantly influence the electron density distribution across the aromatic rings, rendering the molecule susceptible to a range of chemical transformations, most notably oxidation-reduction reactions.[1] Historically, its most prominent role has been as a redox indicator, first reported by László Erdey in the 1950s.[2] In its reduced form, the compound is colorless, but upon oxidation, it transforms into a deeply colored blue-violet species, making it an excellent endpoint indicator in various titrations.[1][2] Beyond its use in analytical chemistry, the broader class of diphenylamine derivatives is known for applications as antioxidants, dye precursors, and stabilizers.[3][4] This guide will systematically detail the synthesis, chemical reactivity, and physical properties of 4-Amino-4'-methoxydiphenylamine.

Synthesis of 4-Amino-4'-methoxydiphenylamine

The synthesis of 4-Amino-4'-methoxydiphenylamine can be achieved through several established routes, primarily involving the formation of the diarylamine bond. The two most common approaches are Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] For the synthesis of 4-Amino-4'-methoxydiphenylamine, this would typically involve the coupling of a methoxy-substituted aryl halide with an amino-substituted aniline, or vice versa. A plausible route is the reaction between 4-methoxyaniline and 4-iodoaniline in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation Synthesis

-

Materials:

-

4-methoxyaniline

-

4-iodoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoaniline (1.0 eq), 4-methoxyaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure 4-Amino-4'-methoxydiphenylamine.

-

Nucleophilic Aromatic Substitution (Analogous to the NASH process)

Industrial synthesis of the parent compound, 4-aminodiphenylamine, often utilizes a process involving the reaction of aniline with nitrobenzene in the presence of a strong base.[6] A similar approach can be envisioned for the methoxy derivative, followed by reduction.

Experimental Protocol: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

-

Step 1: Synthesis of 4-Nitro-4'-methoxydiphenylamine

-

In a reaction vessel, combine 4-methoxyaniline (excess) with 4-chloronitrobenzene.

-

Add a base such as potassium carbonate.

-

Heat the mixture in a high-boiling polar solvent like DMF or DMSO at a temperature of 100-150 °C for several hours.

-

Upon completion, cool the reaction and isolate the crude 4-nitro-4'-methoxydiphenylamine by precipitation and filtration.

-

-

Step 2: Reduction to 4-Amino-4'-methoxydiphenylamine

-

Suspend the crude 4-nitro-4'-methoxydiphenylamine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., tin(II) chloride in concentrated HCl).

-

If using catalytic hydrogenation, pressurize the vessel with hydrogen and stir at room temperature until the reaction is complete.

-

Filter the catalyst (if used) and remove the solvent.

-

Neutralize the reaction mixture if an acid was used for reduction and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to obtain the crude product, which can be further purified by recrystallization or column chromatography. A high yield of 94% has been reported for the reduction of the nitro-group in a similar one-pot reaction to produce 4-aminodiphenylamine.[6]

-

Core Chemical Reactivity: Oxidation

The most defining chemical characteristic of 4-Amino-4'-methoxydiphenylamine is its behavior as a redox-active compound. The presence of the electron-donating amino and methoxy groups increases the electron density of the aromatic system, making the molecule easy to oxidize.[1]

The oxidation is a reversible process that proceeds in two distinct single-electron steps.[1] The initial one-electron oxidation forms a stable radical cation. A subsequent one-electron oxidation leads to the formation of a violet-colored N-(4-methoxyphenyl)quinonediimine cation.[1] This colored species is responsible for the function of 4-Amino-4'-methoxydiphenylamine as a redox indicator.

The chemical oxidation with an agent like ammonium persulfate follows first-order kinetics with respect to both the substrate and the oxidant.[1]

Use as a Redox Indicator (Variamine Blue)

As an indicator, 4-Amino-4'-methoxydiphenylamine (Variamine Blue) provides a sharp color change from colorless to blue-violet at the endpoint of a redox titration.[1][2] It is particularly useful in titrations involving ferric ions with EDTA, where it signals a sharp change in redox potential.[1][7]

Experimental Protocol: Preparation and Use of Variamine Blue Indicator Solution

-

Preparation of the Indicator Solution:

-

General Procedure for Redox Titration (e.g., Determination of Iron(III)):

-

Pipette a known volume of the analyte solution (e.g., a solution containing Fe³⁺ ions) into an Erlenmeyer flask.

-

Adjust the pH of the solution to the optimal range for the specific titration (typically acidic).

-

Add 2-3 drops of the 1% Variamine Blue indicator solution. The solution should remain colorless.

-

Titrate with a standard solution of a reducing agent (e.g., ascorbic acid or a standardized solution of titanium(III) chloride) from a burette.

-

The endpoint is reached when the solution develops a stable, permanent violet-blue color.

-

Record the volume of the titrant used and calculate the concentration of the analyte.

-

Physicochemical and Spectroscopic Data

Quantitative Data Summary

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O | - |

| Molar Mass | 214.26 g/mol | [1] |

| CAS Number | 101-64-4 | [1] |

| Appearance | Off-white to grey solid | - |

| pKa | Values have been determined by spectrophotometric methods in water, DMF, and DMSO. | [1] |

| UV-Vis (λmax) | The oxidized form exhibits an absorption maximum between 570-610 nm. | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm). A singlet for the methoxy group protons would appear around 3.8 ppm, and a broad singlet for the amine protons would also be present. The exact chemical shifts and coupling patterns depend on the solvent and substitution.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons in the range of 110-160 ppm. The methoxy carbon signal is expected around 55 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹) and the methoxy group (around 2850-2950 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching for the methoxy ether linkage (around 1250 cm⁻¹).

-

UV-Visible Spectroscopy: In its reduced, colorless form, the compound absorbs in the UV region. Upon oxidation, the resulting conjugated quinone-imine system gives rise to a strong absorption in the visible region (570-610 nm), which is responsible for its characteristic blue-violet color.[1]

Biological Reactivity and Signaling Pathways

While the broader class of diphenylamine derivatives has been investigated for biological activities, including antioxidant and antimicrobial effects, there is limited specific information in the public domain regarding the direct interaction of 4-Amino-4'-methoxydiphenylamine with biological signaling pathways.[3][4] Diphenylamines are known to act as antioxidants by scavenging free radicals, a process initiated by the loss of a hydrogen atom from the amine to form a stabilized diphenylamino radical.[3] It is plausible that 4-Amino-4'-methoxydiphenylamine shares this general antioxidant mechanism. However, detailed studies on its specific molecular targets or its influence on cellular signaling cascades (e.g., MAPK, PI3K/Akt) have not been extensively reported. Further research is required to elucidate any specific roles in drug development or molecular biology.

Visualizations of Key Processes

Synthesis Workflow: Ullmann Condensation

Caption: Ullmann Condensation Workflow.

Oxidation Mechanism of 4-Amino-4'-methoxydiphenylamine

Caption: Two-Step Oxidation Mechanism.

Experimental Setup for Redox Titration

Caption: Redox Titration Setup.

Conclusion

4-Amino-4'-methoxydiphenylamine is a compound with well-defined and useful chemical reactivity, dominated by its two-step electrochemical oxidation. This property has cemented its role as a valuable redox indicator in analytical chemistry. While established synthetic routes like the Ullmann condensation provide access to this molecule, there remains a notable gap in the literature concerning its specific biological activities and interactions with cellular signaling pathways. This guide has compiled the available data on its synthesis, reactivity, and analysis, providing detailed protocols and structured data to serve as a comprehensive resource for researchers. Future investigations into its potential biological effects could open new avenues for the application of this versatile molecule.

References

- 1. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]

- 2. 4-Amino-4'-methoxydiphenylamine | 101-64-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 7. Complexometric Titration Indicators [delloyd.50megs.com]

An In-depth Technical Guide to the Electron-Donating Effects of Amino and Methoxy Groups in Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating properties of amino and methoxy groups when substituted on the diphenylamine core. Understanding these effects is crucial for the rational design of novel therapeutics and functional materials, as the electronic characteristics of the diphenylamine scaffold fundamentally influence its chemical reactivity, biological activity, and photophysical properties.

Introduction to Electron-Donating Effects in Diphenylamine

Diphenylamine (DPA) is a versatile scaffold in medicinal chemistry and materials science. Its derivatives are known for a range of activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) moieties onto the phenyl rings of DPA can significantly modulate its electronic properties.

These groups, through a combination of inductive and resonance effects, increase the electron density of the aromatic system. This heightened electron density, particularly at the ortho and para positions relative to the substituent, influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its ionization potential, and its susceptibility to electrophilic attack. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the π-system of the benzene ring, a phenomenon known as a positive mesomeric effect (+M).[1][2] This resonance effect is generally considered to be the dominant factor in their electron-donating nature. While both groups also exert a -I (negative inductive) effect due to the higher electronegativity of nitrogen and oxygen compared to carbon, the +M effect typically outweighs the -I effect, leading to a net electron donation.[1][2] Generally, the amino group is considered a stronger electron-donating group than the methoxy group.

Quantitative Analysis of Electron-Donating Strength

The electron-donating capacity of substituents can be quantitatively assessed using various physicochemical parameters. Hammett substituent constants (σ) provide a well-established measure of the electronic influence of a substituent on a reaction center. The sign and magnitude of the Hammett constant indicate the nature and strength of the substituent's electronic effect. Negative values signify electron-donating character.

Below is a summary of Hammett constants for amino, dimethylamino, and methoxy groups, which are commonly used to quantify their electron-donating strength.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) |

| Amino (-NH₂) ** | -0.16 | -0.66 | -1.30 |

| Dimethylamino (-N(CH₃)₂) ** | -0.15 | -0.83 | |

| Methoxy (-OCH₃) | 0.12 | -0.27 | -0.78 |

Data sourced from various compilations of Hammett constants.

The significantly more negative σ_p and σ+ values for the amino and dimethylamino groups compared to the methoxy group quantitatively confirm that amino groups are substantially stronger electron donors, particularly at the para position where resonance effects are maximized.

Experimental Protocols for Characterization

The electronic properties of substituted diphenylamines are typically characterized using electrochemical and spectroscopic techniques.

Synthesis of Substituted Diphenylamines

Synthesis of 4-Aminodiphenylamine:

A common industrial method involves the Buchwald-Hartwig amination, which consists of the metal-catalyzed reaction of aniline with 4-nitrochlorobenzene to form 4-nitrodiphenylamine. This intermediate is then subjected to hydrogenation to yield 4-aminodiphenylamine.[3] An alternative, greener approach is the direct nucleophilic aromatic substitution of hydrogen by reacting nitrobenzene with aniline, followed by a reduction step.[3]

Synthesis of 4-Methoxydiphenylamine:

The synthesis of 4-methoxydiphenylamine can be achieved through methods such as the Ullmann condensation or nucleophilic aromatic substitution. For instance, reacting p-anisidine (4-methoxyaniline) with a suitable halobenzene in the presence of a copper catalyst and a base can yield the desired product.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules and determine their oxidation potentials, which are directly related to the HOMO energy levels. A lower oxidation potential indicates a higher HOMO energy and a stronger electron-donating character.

Experimental Workflow:

-

Preparation of the Analyte Solution: Dissolve the synthesized amino- or methoxy-substituted diphenylamine derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting plot of current versus potential is the cyclic voltammogram.

-

Analysis: Determine the oxidation peak potential (E_pa) from the voltammogram. A lower E_pa value for an amino-substituted diphenylamine compared to a methoxy-substituted one would provide experimental evidence for the stronger electron-donating nature of the amino group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ_max) can be correlated with the HOMO-LUMO energy gap. Electron-donating groups typically cause a bathochromic (red) shift in the λ_max, indicating a smaller HOMO-LUMO gap.

Experimental Workflow:

-

Sample Preparation: Prepare dilute solutions of the substituted diphenylamine derivatives in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.

-

Sample Measurement: Record the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the λ_max for each compound. A longer λ_max for the amino-substituted diphenylamine compared to the methoxy-substituted analog would indicate a smaller energy gap, consistent with stronger electron donation.

Visualization of Electronic Effects

The following diagrams illustrate the underlying principles of the electron-donating effects of amino and methoxy groups on the diphenylamine core.

Caption: Resonance delocalization of the nitrogen lone pair in p-amino diphenylamine.

Caption: Resonance delocalization of the oxygen lone pair in p-methoxy diphenylamine.

References

Unlocking the Potential of 4-Amino-4'-methoxydiphenylamine: A Guide to Future Research Frontiers

For Immediate Release

A comprehensive technical guide exploring novel research avenues for the versatile diphenylamine derivative, 4-Amino-4'-methoxydiphenylamine. This whitepaper is intended for researchers, scientists, and drug development professionals interested in expanding the applications of this compound beyond its traditional use as a redox indicator.

Executive Summary

4-Amino-4'-methoxydiphenylamine, historically known as Variamine Blue, is a compound primarily recognized for its utility as a redox indicator in analytical chemistry. However, the inherent structural features of its diphenylamine core, coupled with the electronic influence of its amino and methoxy substituents, suggest a much broader potential for application in medicinal chemistry, materials science, and chemical biology. This technical guide outlines promising, yet underexplored, research areas for 4-Amino-4'-methoxydiphenylamine and its derivatives. By leveraging the compound as a versatile scaffold, new frontiers in the development of anticancer agents, antimicrobial therapeutics, and fluorescent probes can be explored. This document provides a roadmap for future research, complete with proposed experimental workflows, quantitative data from analogous compounds to guide discovery, and visualizations of potential mechanisms of action.

Core Compound Overview

4-Amino-4'-methoxydiphenylamine is an aromatic amine with the molecular formula C₁₃H₁₄N₂O. Its structure features a central secondary amine linking two phenyl rings, one substituted with an amino group and the other with a methoxy group. This arrangement of electron-donating groups influences the molecule's electron density, making it amenable to a variety of chemical modifications and imparting it with potentially useful photophysical and biological properties.

Table 1: Physicochemical Properties of 4-Amino-4'-methoxydiphenylamine

| Property | Value | Reference |

| CAS Number | 101-64-4 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Melting Point | 101 °C | [1] |

| Boiling Point | 210 °C at 4 mmHg | [1] |

| Appearance | Gray to dark blue/black powder/crystal | [2] |

| LogP | 3.675 | [1] |

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Amino-4'-methoxydiphenylamine presents a valuable starting point for the synthesis of novel therapeutic agents.

Anticancer Agent Development

Derivatives of diphenylamine have shown promise as anticancer agents, with some acting as kinase inhibitors. The structural similarity of 4-Amino-4'-methoxydiphenylamine to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutics targeting cancer-related signaling pathways.

Proposed Research Workflow:

References

An In-depth Technical Guide to the Safety and Handling of 4-Amino-4'-methoxydiphenylamine

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 4-Amino-4'-methoxydiphenylamine and its common salt forms. It is intended for researchers, scientists, and drug development professionals. Detailed toxicological data and specific experimental protocols for this compound are not extensively available in published literature. Therefore, much of the guidance provided is based on safety data for structurally similar aromatic amines and general principles of laboratory safety. All handling of this chemical should be conducted by trained personnel after a thorough, site-specific risk assessment.

Chemical Identification and Physical Properties

4-Amino-4'-methoxydiphenylamine, also known as N-(4-methoxyphenyl)-1,4-benzenediamine, is an aromatic amine. It is commercially available as a free base and in salt forms, most commonly as the hydrochloride or sulfate salt, which may have different physical properties and hazard classifications.

Table 1: Chemical Identifiers and Physical Properties

| Property | 4-Amino-4'-methoxydiphenylamine (Free Base) | 4-Amino-4'-methoxydiphenylamine HCl | 4-Amino-4'-methoxydiphenylamine Sulfate |

| Synonyms | N-(4-Methoxyphenyl)-1,4-benzenediamine; Variamine Blue base | Variamine Blue B; N-(4-Methoxyphenyl)-p-phenylenediamine hydrochloride | Variamine Blue B Sulfate |

| CAS Number | 101-64-4[1] | 3566-44-7[2][3][4] | 3169-21-9[5][6][7] |

| Molecular Formula | C₁₃H₁₄N₂O[1] | C₁₃H₁₄N₂O·HCl[2][4] | C₁₃H₁₄N₂O·H₂SO₄[5][7] |

| Molecular Weight | 214.26 g/mol [1] | 250.73 g/mol [2][4] | 312.34 g/mol [7][8] |

| Appearance | Needles[1] | Blue to dark blue crystalline powder[2] | Gray to dark blue to black powder/crystal[7] |

| Melting Point | 102 °C[1] | 249-255 °C[9] | Not Available |

| Boiling Point | 238 °C at 12 mmHg[1] | 388.7 °C at 760 mmHg[9] | Not Available |

| Solubility | Slightly soluble in water. Freely soluble in alcohol, ether, benzene.[1] | Soluble in water. | Soluble in water.[1] |

Hazard Identification and Classification

As a class, aromatic amines are known for their potential toxicity, including skin irritation, sensitization, and risks of more severe health effects with prolonged exposure.[10][11] The GHS classification for 4-Amino-4'-methoxydiphenylamine and its salts can be inferred from available safety data sheets, though specific data is limited. The following table summarizes known and potential hazards.

Table 2: GHS Hazard Classification

| Hazard Class | Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[13][14] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage.[13] / H319: Causes serious eye irritation.[14] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction.[15] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[16] |

Note: Classifications are based on data for the hydrochloride salt and related aromatic amines and may not be fully representative for all forms of the compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain chemical integrity.

-

Ventilation: All work with 4-Amino-4'-methoxydiphenylamine should be conducted in a well-ventilated area.[17] For handling the solid powder, a certified chemical fume hood is required to prevent inhalation of dust.[11]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5][16]

-

Avoid all direct contact with skin, eyes, and clothing.[5]

-

Avoid the formation of dust and aerosols during handling.[5]

-

Use non-sparking tools and keep the chemical away from ignition sources.[16]

-

Wash hands thoroughly with soap and water after handling.[18]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Store in a tightly closed container in a cool, dry, and dark place.[5]

-

The storage area should be well-ventilated.[19]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[18][20]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 4-Amino-4'-methoxydiphenylamine. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

References

- 1. N-(p-Methoxyphenyl)-p-phenylenediamine [drugfuture.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-4'-methoxydiphenylamine HCl | 3566-44-7 | FA03232 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CAS#:3169-21-9 | VARIAMINE BLUE B SULFATE (=4-AMINO-4'-METHOXYDIPHENYLAMINE SULFATE)[FOR IRON-TITRATION] | Chemsrc [chemsrc.com]

- 7. 4-Amino-4'-methoxydiphenylamine | 101-64-4 | Benchchem [benchchem.com]

- 8. Variamine Blue B Sulfate (=4-Amino-4'-methoxydiphenylamine Sulfate) [for Iron-Titration]>97.0%(N)1g [scisupplies.eu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. international.skcinc.com [international.skcinc.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. international.skcinc.com [international.skcinc.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Material Safety of 4-Amino-4'-methoxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for an official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always consult the official documentation provided by the manufacturer before handling this chemical.

Chemical Identification and Physical Properties

4-Amino-4'-methoxydiphenylamine, also known as N-(4-methoxyphenyl)-p-phenylenediamine, is an aromatic amine with the chemical formula C₁₃H₁₄N₂O.[1] It is a solid at room temperature and sees use in various chemical syntheses.[1][2]

Table 1: Physical and Chemical Properties of 4-Amino-4'-methoxydiphenylamine and its Salts

| Property | 4-Amino-4'-methoxydiphenylamine | 4-Amino-4'-methoxydiphenylamine Hydrochloride | 4-Amino-4'-methoxydiphenylamine Sulfate |

| CAS Number | 101-64-4[1] | 3566-44-7[3][4] | - |

| Molecular Formula | C₁₃H₁₄N₂O[1] | C₁₃H₁₅ClN₂O[4] | - |

| Molecular Weight | 214.26 g/mol [1] | 250.72 g/mol [4] | - |

| Appearance | Needles from ligroin[1] | Solid[4] | Crystals, soluble in water[1] |

| Melting Point | 102°C[1] | Not available | Not available |

| Boiling Point | 238°C at 12 mmHg[1] | Not available | Not available |

| Solubility | Freely soluble in alcohol, ether, benzene. Slightly soluble in water, petroleum ether.[1] | Not available | Soluble in water[1] |

Hazard Identification and Toxicological Summary

4-Amino-4'-methoxydiphenylamine and its salts are classified as hazardous materials. The primary routes of exposure are ingestion, inhalation, and skin contact. The main health hazards include acute toxicity and the potential for methemoglobinemia.

Table 2: Toxicological Data for 4-Amino-4'-methoxydiphenylamine and its Salts

| Hazard | Data |

| Acute Oral Toxicity | Toxic if swallowed (Acute Tox. 3)[4] |

| Acute Dermal Toxicity | Toxic in contact with skin (Acute Tox. 3)[4] |

| Health Hazards | May cause irritation. May induce methemoglobinemia. Toxic by ingestion, inhalation, and skin absorption.[4] |

Note: Specific LD50 or LC50 values for 4-Amino-4'-methoxydiphenylamine were not consistently found across the reviewed safety data sheets. The hazard classification is based on GHS classifications for the hydrochloride salt.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-Amino-4'-methoxydiphenylamine are not publicly available in the reviewed literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. Below are generalized protocols that would be relevant for determining the key toxicological endpoints for this substance.

Hypothetical Protocol for Acute Oral Toxicity (based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose is administered by oral gavage. The volume should not exceed 1-2 mL/100 g body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Hypothetical Protocol for Dermal Irritation (based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits with intact skin.

-

Dose Application: A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin and covered with a gauze patch and occlusive dressing.

-

Exposure Duration: The dressing is removed after a set period, typically 4 hours.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Hypothetical Protocol for Eye Irritation (based on OECD Guideline 405)

-

Test Animals: Healthy, adult albino rabbits.

-

Instillation: A small, measured amount of the test substance (e.g., 0.1 mL for liquids, 100 mg for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observations: The eyes are examined for ocular reactions (redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the ocular lesions is scored according to a standardized scale.

Visualizations: Workflows and Potential Mechanisms

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of 4-Amino-4'-methoxydiphenylamine in a laboratory setting, based on its known hazards.

Plausible Mechanism of Toxicity for Aromatic Amines

While a specific signaling pathway for 4-Amino-4'-methoxydiphenylamine toxicity is not well-documented, a general mechanism for the toxicity of aromatic amines involves metabolic activation to reactive intermediates that can lead to cellular damage. This process often involves oxidative stress and covalent binding to macromolecules.

Conclusion

References

- 1. N-(p-Methoxyphenyl)-p-phenylenediamine [drugfuture.com]

- 2. 4-Amino-4'-methoxydiphenylamine | 101-64-4 | Benchchem [benchchem.com]

- 3. N-(4-Methoxyphenyl)-p-phenylenediamine Hydrochloride 95%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]